molecular formula C15H21NO2 B13889234 Methyl 3-(3-phenylpiperidin-3-yl)propanoate CAS No. 79950-36-0

Methyl 3-(3-phenylpiperidin-3-yl)propanoate

Cat. No.: B13889234
CAS No.: 79950-36-0
M. Wt: 247.33 g/mol
InChI Key: MSEHWUVSPRUWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-phenylpiperidin-3-yl)propanoate is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a phenyl group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-phenylpiperidin-3-yl)propanoate typically involves the esterification of 3-(3-phenylpiperidin-3-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-phenylpiperidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl 3-(3-phenylpiperidin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-phenylpiperidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The phenylpiperidine structure suggests potential interactions with neurotransmitter receptors or enzymes, influencing biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxyphenyl)propanoate
  • Methyl 3-(4-methoxyphenyl)propanoate
  • Methyl 3-(3-chlorophenyl)propanoate

Uniqueness

Methyl 3-(3-phenylpiperidin-3-yl)propanoate is unique due to its specific piperidine and phenyl group arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

79950-36-0

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

methyl 3-(3-phenylpiperidin-3-yl)propanoate

InChI

InChI=1S/C15H21NO2/c1-18-14(17)8-10-15(9-5-11-16-12-15)13-6-3-2-4-7-13/h2-4,6-7,16H,5,8-12H2,1H3

InChI Key

MSEHWUVSPRUWRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1(CCCNC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.